(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure. It belongs to the class of tetrahydronaphthalenes, which are bicyclic compounds consisting of a benzene ring fused to a cyclohexane ring. The compound is chiral, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:
Starting Material: The synthesis often begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes catalytic hydrogenation to form the tetrahydronaphthalene core.
Functional Group Introduction: Introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Hydrogenation: Using large-scale catalytic hydrogenation reactors.
Automated Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Fully saturated amines.
Substitution Products: Various substituted amines depending on the reagents used.
Scientific Research Applications
(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different spatial arrangement.
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxyl derivative with different functional properties.
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A carboxylic acid derivative with distinct reactivity.
Uniqueness
(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other derivatives.
Properties
IUPAC Name |
(1S)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYMOWKHMXUHRS-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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